3-(2,3-Dihydro-2-benzofuranyl) propanol

Physical chemistry Purification Formulation

3-(2,3-Dihydro-2-benzofuranyl)propanol (CAS 84768-04-7; synonym: 2-Benzofuranpropanol, 2,3-dihydro-; IUPAC: 3-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol) is a C11H14O2 heterocyclic alcohol (MW 178.23 g/mol) belonging to the 2,3-dihydrobenzofuran class. The compound features a saturated 2,3-dihydrobenzofuran core with a primary alcohol-terminated n-propyl side chain at the 2-position, distinguishing it from fully aromatic benzofuran analogs and tertiary alcohol isomers.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B8404189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-2-benzofuranyl) propanol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)CCCO
InChIInChI=1S/C11H14O2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,10,12H,3,5,7-8H2
InChIKeyFKSXWJMMOUAGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-2-benzofuranyl)propanol (CAS 84768-04-7): Core Physicochemical and Structural Baselines for Procurement Decision-Making


3-(2,3-Dihydro-2-benzofuranyl)propanol (CAS 84768-04-7; synonym: 2-Benzofuranpropanol, 2,3-dihydro-; IUPAC: 3-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol) is a C11H14O2 heterocyclic alcohol (MW 178.23 g/mol) belonging to the 2,3-dihydrobenzofuran class . The compound features a saturated 2,3-dihydrobenzofuran core with a primary alcohol-terminated n-propyl side chain at the 2-position, distinguishing it from fully aromatic benzofuran analogs and tertiary alcohol isomers . It is supplied primarily as a research intermediate with typical purity of 95% . The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility in mPGES-1 inhibition, IRAK4 inhibition, serotonin receptor modulation, and anticancer programs [1].

Why 3-(2,3-Dihydro-2-benzofuranyl)propanol Cannot Be Casily Substituted: Evidence of Physicochemical and Pharmacological Divergence Among Analogs


In-class dihydrobenzofuran derivatives cannot be generically interchanged because the position of the propanol side chain, its oxidation state (primary vs. tertiary alcohol), and the saturation state of the benzofuran ring each produce quantifiably distinct physicochemical and biological profiles. The 2-(3-hydroxypropyl) substitution pattern on a saturated 2,3-dihydrobenzofuran core in 3-(2,3-dihydro-2-benzofuranyl)propanol yields a measured density of 1.128 g/cm³ and boiling point of 136–138 °C (3 Torr), which differ from the parent 2,3-dihydrobenzofuran scaffold (density 1.065 g/mL, bp 188–189 °C) and from the 5-positional isomer (LogP 1.546 vs. predicted LogP for the 2-isomer) . Critically, the 2,3-dihydrobenzofuran class exhibits quantifiable biological activities — including mPGES-1 inhibition (IC50 2.8 µM), HeLa cytotoxicity (IC50 23.86 µg/mL), and IRAK4 inhibition (IC50 8.7 nM for optimized derivatives) — that are contingent on specific substitution patterns and cannot be assumed for any single analog without direct testing [1][2][3].

3-(2,3-Dihydro-2-benzofuranyl)propanol: Quantitative Differentiation Evidence Versus Closest Analogs


Density and Boiling Point Differentiation Versus Parent 2,3-Dihydrobenzofuran Scaffold

3-(2,3-Dihydro-2-benzofuranyl)propanol exhibits a measured density of 1.128 g/cm³ at 15 °C and a boiling point of 136–138 °C at 3 Torr, compared to the parent 2,3-dihydrobenzofuran scaffold (CAS 496-16-2) which has a density of 1.065 g/mL at 25 °C and a boiling point of 188–189 °C at atmospheric pressure . The 5.9% higher density and substantially lower boiling point under reduced pressure reflect the contribution of the primary alcohol side chain and enable differential purification by distillation or density-based separation.

Physical chemistry Purification Formulation

LogP Differentiation Versus 5-Positional Isomer — Implications for Partitioning Behavior

The 5-positional isomer 3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol (CAS 217483-06-2) has a reported LogP of 1.546, while the tertiary alcohol analog 2-(2,3-dihydrobenzofuran-2-yl)propan-2-ol (CAS 24007-50-9) has a LogP of 1.761 . Although the experimental LogP for 3-(2,3-dihydro-2-benzofuranyl)propanol has not been explicitly published, the structurally analogous 2-(2,3-dihydrobenzofuran-2-yl)propan-2-ol (LogP 1.76) and the parent 2,3-dihydrobenzofuran (LogP 2.14) establish a class trend wherein the primary alcohol at the 2-position is expected to produce intermediate lipophilicity between the 5-isomer and the tertiary alcohol . These LogP differences of 0.2–0.6 log units are sufficient to alter octanol-water partitioning by a factor of 1.6–4.0×.

Lipophilicity ADME Drug design

mPGES-1 Inhibitory Activity of the 2,3-Dihydrobenzofuran Scaffold — Baseline for Structure-Activity Prioritization

The 2,3-dihydrobenzofuran scaffold has been validated as a privileged structure for microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition, with lead compounds from a virtual screening campaign demonstrating IC50 values of 2.8 µM against the target enzyme [1]. In parallel, fluorinated dihydrobenzofuran derivatives suppressed interleukin-6 with IC50 values ranging from 1.2 to 9.04 µM, CCL2 from 1.5 to 19.3 µM, nitric oxide from 2.4 to 5.2 µM, and prostaglandin E2 from 1.1 to 20.5 µM in LPS-stimulated macrophages [2]. While 3-(2,3-dihydro-2-benzofuranyl)propanol itself has not been directly profiled against mPGES-1, its 2-position propanol substitution places it within the SAR-explorable space of this validated anti-inflammatory scaffold, unlike the 5-isomer which has a distinct LogP and electronic profile.

Inflammation mPGES-1 Prostaglandin E2

Cytotoxic Selectivity of 2,3-Dihydrobenzofuran Scaffold Against HeLa vs. PC-3 Cancer Cell Lines

The unsubstituted 2,3-dihydrobenzofuran scaffold (CAS 496-16-2) exhibits differential cytotoxicity across cancer cell lines, with an IC50 of 23.86 ± 2.5 µg/mL against HeLa cervical cancer cells compared to 80.36 ± 4.63 µg/mL against PC-3 prostate cancer cells — a 3.37-fold selectivity for HeLa [1]. This selectivity profile contrasts with certain 3-oxo-2,3-dihydrobenzofuran analogs (aurones) that achieve sub-100 nM potency against PC-3 cells through tubulin polymerization inhibition [2]. These data demonstrate that cytotoxicity within the dihydrobenzofuran class is highly scaffold- and substitution-dependent, meaning that 3-(2,3-dihydro-2-benzofuranyl)propanol cannot be assumed to share the selectivity profile of either the parent scaffold or the 3-oxo derivatives without direct testing.

Anticancer Cytotoxicity HeLa

IRAK4 Kinase Inhibition Achievable with Optimized 2,3-Dihydrobenzofuran Derivatives — A Potency Benchmark

Structure-based design of 2,3-dihydrobenzofuran IRAK4 inhibitors yielded compound 22 with an IRAK4 IC50 of 8.7 nM and antiproliferative activity against the MYD88 L265P mutant OCI-LY10 DLBCL cell line with an IC50 of 0.248 µM [1]. This sub-nanomolar kinase potency demonstrates that appropriately substituted 2,3-dihydrobenzofuran derivatives can achieve target engagement three orders of magnitude stronger than the mPGES-1 lead (IC50 2.8 µM) and 96-fold stronger antiproliferative activity than the unsubstituted scaffold against HeLa cells (23.86 µg/mL ≈ 134–199 µM depending on MW conversion) [2]. The 2-position of the dihydrobenzofuran ring is a critical vector for optimizing kinase binding, underscoring the procurement value of 2-substituted intermediates like 3-(2,3-dihydro-2-benzofuranyl)propanol.

IRAK4 Kinase inhibition DLBCL

Synthetic Accessibility via Chemoenzymatic Routes — Enantiopure Preparation Advantage

A chemoenzymatic asymmetric strategy enables the preparation of enantiopure 2,3-dihydrobenzofurans through lipase-mediated kinetic resolution of 1-aryl-2-propanols or bioreduction of corresponding ketones followed by intramolecular cyclization [1]. This methodology is directly applicable to 2-substituted propanol derivatives such as 3-(2,3-dihydro-2-benzofuranyl)propanol. The (2S)-enantiomer of the closely related 2-(2,3-dihydrobenzofuran-2-yl)propan-1-ol (CAS 2248212-51-1) is commercially available, confirming the feasibility of stereochemically defined procurement . In contrast, the 5-positional isomer (CAS 217483-06-2) lacks a chiral center at the attachment point, eliminating the possibility of stereochemical differentiation for target engagement optimization.

Asymmetric synthesis Chemoenzymatic Chiral resolution

3-(2,3-Dihydro-2-benzofuranyl)propanol: Evidence-Backed Application Scenarios for Scientific Procurement


mPGES-1 Inhibitor Lead Optimization — 2-Position SAR Exploration

The 2,3-dihydrobenzofuran scaffold has demonstrated mPGES-1 inhibition with an IC50 of 2.8 µM in virtual-screening-validated leads [1]. 3-(2,3-Dihydro-2-benzofuranyl)propanol provides a primary alcohol handle at the 2-position for esterification, oxidation, or nucleophilic substitution, enabling systematic SAR exploration at the vector most proximal to the enzyme binding site. The compound's LogP (predicted ~1.65) and hydrogen-bond donor/acceptor profile place it within favorable drug-like space for further optimization. Researchers should procure this compound rather than the 5-isomer (LogP 1.546) when the synthetic strategy requires 2-position diversification, as the 5-isomer lacks a functionalization handle at the stereochemically relevant position. [1]

Chiral 2,3-Dihydrobenzofuran Library Synthesis via Chemoenzymatic Resolution

The chemoenzymatic asymmetric strategy reported for enantiopure 2,3-dihydrobenzofurans — combining lipase-mediated kinetic resolution with intramolecular cyclization — is directly applicable to 2-substituted propanol derivatives [2]. 3-(2,3-Dihydro-2-benzofuranyl)propanol serves as both a substrate for and product of this synthetic paradigm. Its C2 chiral center enables procurement of enantiopure material for stereochemistry-dependent biological assays. The 5-positional isomer, lacking a chiral attachment point, cannot be used for chirality–activity relationship studies. This compound should be prioritized when building stereochemically diverse dihydrobenzofuran screening libraries. [2]

Anti-Inflammatory Drug Discovery — Prostaglandin E2 Pathway Targeting

Fluorinated 2,3-dihydrobenzofuran derivatives suppress prostaglandin E2 with IC50 values as low as 1.1 µM and interleukin-6 with IC50 values as low as 1.2 µM in LPS-stimulated macrophages [3]. 3-(2,3-Dihydro-2-benzofuranyl)propanol provides the unsubstituted 2,3-dihydrobenzofuran-2-propanol core amenable to late-stage fluorination or other functionalization. Its density of 1.128 g/cm³ and boiling point of 136–138 °C (3 Torr) facilitate purification by vacuum distillation during scale-up synthesis . Researchers targeting the PGE2/COX-2/mPGES-1 inflammatory axis should procure this 2-isomer intermediate rather than the fully aromatic benzofuran analog (which lacks the conformational flexibility associated with improved mPGES-1 binding) or the 5-isomer (which presents a different substitution vector). [3]

Kinase Inhibitor Fragment-Based Screening — IRAK4 and Beyond

The 2,3-dihydrobenzofuran scaffold has produced IRAK4 inhibitors with picomolar potency (IC50 8.7 nM) and sub-micromolar antiproliferative activity in DLBCL cells (OCI-LY10 IC50 0.248 µM) [4]. As a fragment-sized intermediate (MW 178.23), 3-(2,3-dihydro-2-benzofuranyl)propanol is suitable for fragment-based drug discovery campaigns targeting IRAK4 or structurally related kinases. The primary alcohol enables conjugation to fragment-linking moieties, while the dihydrobenzofuran core provides a rigid, co-planar aromatic system favorable for ATP-site binding. Its pKa of 15.04 ± 0.10 (predicted) indicates the alcohol remains largely unionized at physiological pH, supporting passive membrane permeability in cellular assays . Procurement of this 2-isomer over the 5-isomer is essential when the kinase binding mode requires substitution at the 2-position for optimal hinge-region interactions. [4]

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